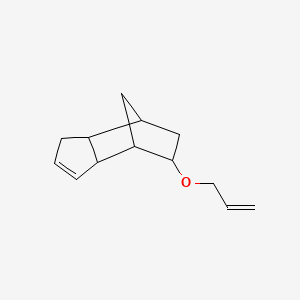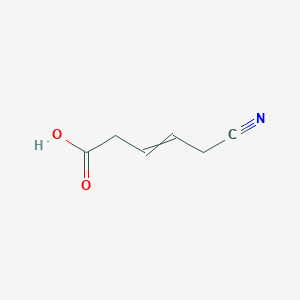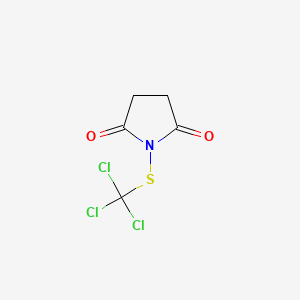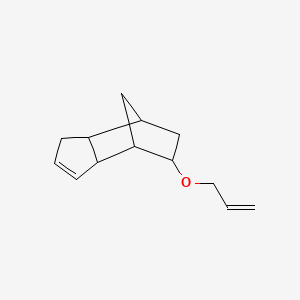![molecular formula C11H9N3 B14744077 1h-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-19-5](/img/structure/B14744077.png)
1h-[1,4]Diazepino[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of diazepine and benzimidazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-[1,4]Diazepino[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate, resulting in the formation of a diazepinone-benzimidazole derivative . Another method includes the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to yield phenylhydrazino diazepinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diazepinone derivatives, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anxiolytic and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, leading to anxiolytic effects . Additionally, it may interact with other receptors and enzymes, modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A parent compound with a simpler structure, known for its broad pharmacological activities.
Diazepine: Another related compound, often used in the synthesis of benzodiazepines.
Pyrazino-benzimidazole: A similar heterocyclic compound with potential antibacterial and antifungal activities.
Uniqueness: 1H-[1,4]Diazepino[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
246-19-5 |
|---|---|
Molekularformel |
C11H9N3 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-7H,8H2 |
InChI-Schlüssel |
GQFIVFYRWLJHQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)




![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)


